Perfluorohexyl chloride
Overview
Description
Perfluorohexyl chloride is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is often used in specialized industrial applications due to its stability and resistance to chemical reactions.
Mechanism of Action
Target of Action
Perfluorohexyl chloride, also known as 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane or 1-Chloroperfluorohexane, primarily targets the lipid layer and meibomian glands . These glands play a crucial role in the production of the oily layer of the tear film, which prevents the evaporation of the aqueous phase of the tears .
Mode of Action
This compound interacts with the air-liquid interface of the tear film and forms a monolayer . This interaction prevents the evaporation of the aqueous phase of the tears . The compound’s amphiphilic nature allows it to spread rapidly across the ocular surface .
Biochemical Pathways
It is known that the compound interacts with the lipid layer and meibomian glands .
Pharmacokinetics
It is known that the compound is administered ophthalmically to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness . It has low surface and interface tensions, allowing it to spread rapidly across the ocular surface .
Result of Action
The result of this compound’s action is an increase in tear film stability, which can alleviate symptoms of dry eye disease . The compound’s interaction with the tear film results in a decrease in corneal surface temperature, leading to an increase in reflex lacrimation and blinking .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other perfluoroalkyl substances (PFASs) in the environment can potentially interact with this compound and affect its action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Perfluorohexyl chloride are not fully understood. It is known that PFAS, the family of compounds to which this compound belongs, can interact with various biomolecules. For instance, they have been shown to interact with proteins and enzymes, affecting their function and potentially leading to biochemical reactions
Cellular Effects
Pfas, including this compound, have been shown to influence cell function . They can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that PFAS can bind to biomolecules and potentially inhibit or activate enzymes . They may also induce changes in gene expression
Temporal Effects in Laboratory Settings
Studies on PFAS have shown changes in their effects over time, including their stability, degradation, and long-term effects on cellular function . Specific data on this compound is currently lacking.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on PFAS have shown that their effects can vary with different dosages . Specific studies on this compound, including any threshold effects or toxic effects at high doses, are currently lacking.
Metabolic Pathways
PFAS, including this compound, have been shown to be involved in various metabolic pathways . They can interact with enzymes and cofactors and may affect metabolic flux or metabolite levels . The specific metabolic pathways involving this compound are not well-defined.
Transport and Distribution
PFAS, including this compound, have been detected in various environmental samples, suggesting that they can be transported and distributed in the environment
Subcellular Localization
The localization of a compound within a cell can often be tied to its function . Specific studies on the subcellular localization of this compound and any effects on its activity or function are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorohexyl chloride can be synthesized through the chlorination of perfluorohexane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective substitution of hydrogen atoms with chlorine.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors. These reactors are designed to handle the highly reactive nature of chlorine gas and ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Perfluorohexyl chloride primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to replace the chlorine atom with hydrogen.
Major Products:
Substitution Reactions: The major products include various substituted fluorinated compounds depending on the nucleophile used.
Reduction Reactions: The major product is perfluorohexane.
Scientific Research Applications
Perfluorohexyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialized coatings and materials due to its chemical stability and resistance to degradation.
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane: Similar in structure but lacks the chlorine atom.
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: Similar but with one less fluorine atom.
Uniqueness: Perfluorohexyl chloride is unique due to the combination of chlorine and multiple fluorine atoms, which impart distinct chemical properties. This makes it particularly useful in applications requiring high chemical stability and resistance to degradation.
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF13/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUCYIFEYLMINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClC6F13, C6ClF13 | |
Record name | Hexane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188996 | |
Record name | Perfluorohexylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-41-9 | |
Record name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorohexyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorohexylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROHEXYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2SB6JH9LL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What factors significantly influence the sulfinatodehalogenation reaction of perfluorohexyl chloride?
A1: Research indicates that both solvent choice and reaction temperature significantly influence the sulfinatodehalogenation of this compound when using sodium dithionite (Na2S2O4) and sodium bicarbonate (NaHCO3) []. Among various solvents tested, dimethyl sulfoxide (Me2SO) proved to be the most effective for this reaction. The study demonstrated a strong correlation between reaction temperature and the conversion rate of this compound. Interestingly, when applying this reaction to perfluoroalkyl iodides, using Me2SO as the solvent allowed for a 20°C reduction in reaction temperature compared to using a CH3CN/H2O mixture, while achieving similar yields [].
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